molecular formula C12H18ClNO B13930864 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride CAS No. 820238-30-0

5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Cat. No.: B13930864
CAS No.: 820238-30-0
M. Wt: 227.73 g/mol
InChI Key: ZXDLAWHZGCEYCD-UHFFFAOYSA-N
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Description

5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a substituted tetrahydroisoquinoline derivative of interest in medicinal chemistry and pharmaceutical research. The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, present in compounds with a wide range of biological activities . This specific molecule features a propoxy group at the 5-position, a modification that can influence the compound's physicochemical properties and interaction with biological targets. Researchers utilize this compound primarily as a key synthetic intermediate or building block in the development of novel bioactive molecules. Tetrahydroisoquinoline derivatives have been extensively investigated for their potential effects on the central nervous system. For instance, structurally similar compounds have been studied as selective antagonists for orexin receptors, which are implicated in sleep, arousal, and reward pathways, suggesting potential applications in researching disorders such as insomnia and addiction . Other research into tetrahydroisoquinolines has explored their contractile activity on smooth muscle , as well as potential applications for a broad spectrum of disorders including pain syndromes, neurogenic inflammation, and eating diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

820238-30-0

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

5-propoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-2-8-14-12-5-3-4-10-9-13-7-6-11(10)12;/h3-5,13H,2,6-9H2,1H3;1H

InChI Key

ZXDLAWHZGCEYCD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1CCNC2.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Hydroxy-Substituted Tetrahydroisoquinoline Precursors

One common approach involves starting from a 5-hydroxy-1,2,3,4-tetrahydroisoquinoline precursor, which undergoes alkylation with a propylating agent such as propyl bromide or propyl chloride under basic conditions.

  • Reaction Conditions: The hydroxy precursor is dissolved in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
  • A base such as potassium carbonate or sodium hydride is added to deprotonate the hydroxy group.
  • Propyl halide is added dropwise, and the mixture is stirred at temperatures ranging from 0°C to room temperature for several hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS).

After completion, the reaction mixture is quenched with water and extracted with an organic solvent. The crude product is purified by chromatography.

Cyclization and Reductive Amination Routes

Alternative synthetic routes involve:

  • Cyclization of appropriate benzylamine derivatives with aldehydes or ketones bearing propoxy substituents.
  • Followed by reductive amination using reducing agents such as sodium borohydride or catalytic hydrogenation with palladium on carbon.
  • This method allows the formation of the tetrahydroisoquinoline ring system with the propoxy group already installed on the aromatic ring.

Formation of Hydrochloride Salt

The free base of 5-propoxy-1,2,3,4-tetrahydroisoquinoline is converted to its hydrochloride salt by treatment with hydrogen chloride in an alcoholic solvent such as isopropanol or ethanol.

  • The solution is stirred at room temperature or slightly elevated temperature.
  • The precipitated hydrochloride salt is collected by filtration and recrystallized from suitable solvents to enhance purity and crystallinity.

Representative Experimental Procedure (Adapted from Patent and Literature Data)

Step Reagents & Conditions Description Yield & Notes
1 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline, potassium carbonate, propyl bromide, DMF, 0–25°C, 4–6 h Alkylation of hydroxy group to introduce propoxy substituent 75–85% crude yield
2 Extraction with DCM, washing with water, drying over sodium sulfate Isolation of crude product -
3 Purification by silica gel chromatography (ethyl acetate/hexane) Purification of 5-propoxy-1,2,3,4-tetrahydroisoquinoline free base >90% purity
4 Treatment with HCl in isopropanol (5–6 M), stirring at room temperature Formation of hydrochloride salt Crystalline solid, mp ~150°C
5 Recrystallization from isopropanol Final purification High enantiomeric excess confirmed by chiral HPLC

Analytical Characterization

Comparative Summary of Preparation Routes

Method Starting Material Key Reaction Advantages Disadvantages
Alkylation of 5-hydroxy precursor 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline Nucleophilic substitution with propyl halide Straightforward, good yields Requires handling of alkyl halides
Cyclization + Reductive amination Benzylamine derivatives + aldehydes/ketones Ring closure and reduction Versatile, allows diverse substitutions Multi-step, longer reaction times
Hydrogenation of precursors Unsaturated intermediates Catalytic hydrogenation High purity, stereoselective Requires hydrogenation equipment

Research Findings and Optimization Notes

  • The alkylation step is sensitive to temperature and base choice; potassium carbonate in DMF at 0–25°C provides optimal conversion with minimal side reactions.
  • The hydrochloride salt formation benefits from using isopropanol as solvent, yielding crystalline products with better stability.
  • Recrystallization enhances enantiomeric purity, crucial for pharmacological applications.
  • Catalytic hydrogenation methods offer stereoselective synthesis but require careful control of pressure and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-5-propoxyIsoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

1,2,3,4-Tetrahydro-5-propoxyIsoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antineuroinflammatory properties.

    Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-5-propoxyIsoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Propoxy-THIQ·HCl with structurally related tetrahydroisoquinoline hydrochlorides, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
5-Propoxy-THIQ·HCl 5-OCH₂CH₂CH₃ C₁₂H₁₈ClNO 227.73* Theorized: Higher lipophilicity vs. methoxy analogs; improved membrane permeability. Soluble in water/alcohol. Likely intermediate for CNS-targeting drugs or metabolic modulators. N/A
5-Methoxy-THIQ·HCl 5-OCH₃ C₁₀H₁₄ClNO 199.68 MP: 234.9–236.0°C; soluble in water, alcohol, chloroform. Drug intermediate; precursor for neuroactive or antidiabetic compounds.
5-Trifluoromethyl-THIQ·HCl 5-CF₃ C₁₀H₁₀ClF₃N 265.68 BP: 217.4±35.0°C (predicted); enhanced metabolic stability due to CF₃ group. Potential use in fluorinated drug candidates or enzyme inhibitors.
7-Bromo-5-Fluoro-THIQ·HCl 7-Br, 5-F C₉H₁₀BrClFN 266.54 Storage: Inert atmosphere, room temperature; halogenated substituents for SAR studies. Building block for halogenated pharmaceuticals or PET tracers.
1-Methyl-THIQ·HCl 1-CH₃ C₁₀H₁₄ClN 183.68 Sold in gram-scale quantities; chiral variant available. Chiral auxiliary in asymmetric synthesis or neurotransmitter analogs.
6-Chloro-THIQ·HCl 6-Cl C₉H₁₁Cl₂N 204.10 Intermediate for antipsychotic or antimicrobial agents.

Key Observations:

Substituent Effects on Physicochemical Properties: Alkoxy Groups: Methoxy (5-OCH₃) and propoxy (5-OCH₂CH₂CH₃) substituents increase hydrophilicity compared to alkyl or halogen groups. Halogens: Bromo and fluoro substituents (e.g., 7-Br-5-F-THIQ·HCl) introduce steric and electronic effects, favoring interactions with hydrophobic enzyme pockets .

Applications: Drug Intermediates: 5-Methoxy-THIQ·HCl is widely used in synthesizing neuroactive compounds, while halogenated analogs are leveraged in structure-activity relationship (SAR) studies .

Safety and Handling: Tetrahydroisoquinoline hydrochlorides generally require inert storage conditions (e.g., argon atmosphere) to prevent degradation. First-aid measures for exposure (e.g., skin/eye rinsing) align with protocols for related compounds like methyl 4,4-dimethyl-THIQ carboxylate hydrochloride .

Biological Activity

5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride features a propoxy group at the 5-position of the tetrahydroisoquinoline core. This modification is believed to influence its biological activity and pharmacological profile.

The mechanism of action of 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves interactions with various molecular targets. Notably, it may modulate signaling pathways related to inflammation and cell proliferation. The compound has been studied for its potential to inhibit specific enzymes and receptors implicated in disease processes.

Biological Activities

Research has highlighted several key biological activities associated with 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.
  • Antineuroinflammatory Properties : It has shown promise in reducing neuroinflammation, which is relevant for neurodegenerative diseases.
  • Potential Antiviral Effects : Similar compounds within the THIQ family have demonstrated antiviral activity against SARS-CoV-2 and other viruses .

Case Studies and Research Findings

Several studies have explored the biological activity of THIQ derivatives:

  • A study published in RSC Advances discussed the medicinal chemistry perspectives of THIQ analogs and their effectiveness against infective pathogens and neurodegenerative disorders .
  • Another research article focused on the synthesis and biological evaluation of novel THIQ-based compounds that showed significant inhibition of SARS-CoV-2 replication in vitro .

Comparative Analysis with Related Compounds

The biological activity of 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride can be compared with other related compounds:

Compound NameBiological ActivityReference
1,2,3,4-TetrahydroisoquinolineBroad range of activities including antineuroinflammatory effects
N-Benzyl-1,2,3,4-tetrahydroisoquinolineKnown for its antineuroinflammatory properties
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineStudied for asymmetric catalysis

Structure-Activity Relationship (SAR)

The structural modifications in THIQ derivatives significantly affect their biological profiles. The presence of the propoxy group in 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride enhances its interaction with molecular targets compared to other analogs .

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